molecular formula C11H22N2O3 B2808564 tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate CAS No. 1262408-81-0

tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate

Cat. No.: B2808564
CAS No.: 1262408-81-0
M. Wt: 230.308
InChI Key: PEGCEDATSBGIIH-UHFFFAOYSA-N
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Description

tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate is a piperidine-derived compound featuring a hydroxymethyl (-CH2OH) group and a tert-butyl carbamate (Boc) protecting group at the 4-position of the piperidine ring. This structure combines the rigidity of the piperidine scaffold with the polar hydroxymethyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl group provides a site for further functionalization, such as oxidation to carboxylic acids or conjugation with other molecules .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-11(8-14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGCEDATSBGIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Therapeutic Agent Development :
    • The unique structural features of tert-butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate allow it to interact with various biological targets, making it suitable for the development of novel therapeutic agents. It has been noted for potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease, by acting as an inhibitor of β-secretase and acetylcholinesterase .
  • Neuroprotective Effects :
    • In vitro studies have demonstrated that compounds similar to this compound can exhibit protective effects against amyloid beta-induced toxicity in astrocytes, which are critical for neuronal health . This suggests a role in mitigating neuroinflammation and oxidative stress associated with Alzheimer's pathology.
  • Anti-inflammatory Activity :
    • Research indicates that derivatives of this compound can show promising anti-inflammatory activities. For instance, related compounds have been assessed using carrageenan-induced rat paw edema models, revealing significant inhibition percentages compared to standard anti-inflammatory drugs like indomethacin .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of a compound structurally related to this compound on astrocyte cells exposed to amyloid beta 1-42. The findings indicated that the compound reduced cell death and inflammation markers such as TNF-α, showcasing its potential as a neuroprotective agent .

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on the anti-inflammatory properties of structurally similar compounds, several derivatives were synthesized and tested for their efficacy in vivo. The results demonstrated that certain derivatives exhibited significant anti-inflammatory effects within 9 to 12 hours post-administration, suggesting that modifications to the structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
tert-Butyl (4-(hydroxymethyl)-1-methylpiperidin-4-yl)carbamate 1-Methyl group on piperidine nitrogen; hydroxymethyl at 4-position Increased lipophilicity due to N-methylation; potential CNS-targeting applications
tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate Carbamate attached via methylene bridge to piperidine Enhanced steric bulk; used as a scaffold for bioconjugation
tert-Butyl [1-(Piperidin-4-Ylmethyl)Piperidin-4-Yl]Carbamate Bipiperidinyl structure with carbamate on 4-position Higher molecular weight (297.43 g/mol); explored in kinase inhibitor research
tert-Butyl (4-ethylpiperidin-4-yl)methylcarbamate Ethyl substituent at 4-position instead of hydroxymethyl Reduced polarity; improved membrane permeability
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)methylcarbamate 2-Methoxyethyl substituent at 4-position Ether group enhances metabolic stability; lower hydrogen-bonding capacity
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate Methyl group at 4-position of 3-yl piperidine Positional isomerism alters conformational flexibility; used in receptor-binding studies

Functional Group Impact on Physicochemical Properties

  • Hydroxymethyl vs. Alkyl/Ether Groups : The hydroxymethyl group in the target compound provides higher polarity (logP ~1.2 estimated) compared to ethyl (logP ~2.1) or methoxyethyl (logP ~1.8) substituents. This polarity enhances aqueous solubility but may reduce blood-brain barrier penetration .
  • Boc Protection : All analogues share the Boc group, which improves stability during synthesis. However, steric effects vary; for example, the bipiperidinyl analogue () exhibits reduced reactivity due to increased steric hindrance .

Biological Activity

tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate, also known by its CAS number 1262408-81-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O2C_{10}H_{20}N_{2}O_{2}. The structure features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an inhibitor of specific enzymes and receptors, modulating their activity and leading to various biological effects. Notably, it has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease .

1. Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective properties. For instance, in vitro experiments indicated that it could protect astrocytes from toxicity induced by amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's disease. The protective effect was associated with a reduction in pro-inflammatory cytokines such as TNF-α and free radicals .

2. Enzyme Inhibition

The compound has shown significant inhibitory activity against β-secretase and acetylcholinesterase. By inhibiting these enzymes, it prevents the aggregation of amyloid-beta peptides and the resultant formation of neurotoxic fibrils . This mechanism is particularly relevant for developing therapeutic strategies against Alzheimer's disease.

3. Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. Research indicates that it could inhibit the activity of SHP2, an enzyme implicated in several cancers, including melanoma and breast cancer . By targeting SHP2, the compound may disrupt signaling pathways that promote cancer cell proliferation.

Case Studies

  • In Vitro Neuroprotection :
    • Study : The protective effects of this compound were assessed in cultured astrocytes exposed to Aβ 1-42.
    • Results : The compound significantly reduced cell death and inflammatory markers compared to control groups .
  • In Vivo Studies :
    • Study : An animal model was used to evaluate the efficacy of the compound in preventing cognitive decline induced by scopolamine.
    • Results : Although some protective effects were noted, they were not statistically significant when compared to standard treatments like galantamine .
  • SHP2 Inhibition :
    • Study : The compound's ability to inhibit SHP2 was investigated in various cancer cell lines.
    • Results : Significant reductions in cell proliferation were observed in SHP2-dependent cancer models .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:

Compound NameMechanism of ActionBiological Activity
This compoundβ-secretase & acetylcholinesterase inhibitionNeuroprotective & potential anticancer
M4 Compoundβ-secretase & acetylcholinesterase inhibitionNeuroprotective
SHP2 InhibitorsSHP2 inhibitionAnticancer

Q & A

Synthesis Optimization

Q: How can reaction conditions be optimized for synthesizing tert-butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate to maximize yield and purity? A:

  • Methodology : The synthesis of carbamate derivatives typically involves reacting an amine (e.g., 4-(hydroxymethyl)piperidin-4-amine) with tert-butyl chloroformate in the presence of a base like triethylamine. Key optimizations include:
    • Solvent Selection : Dichloromethane or THF is preferred for solubility and inertness .
    • Temperature Control : Room temperature minimizes side reactions (e.g., hydrolysis of the carbamate) .
    • Stoichiometry : A 1:1.2 molar ratio of amine to tert-butyl chloroformate ensures complete conversion .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization removes unreacted reagents .
  • Advanced Consideration : Scale-up requires solvent recovery systems and inline spectroscopic monitoring (e.g., FTIR) to track reaction progress .

Structural Confirmation

Q: What analytical techniques are most reliable for confirming the structure and purity of this compound? A:

  • Methodology :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the piperidine ring, hydroxymethyl group, and tert-butyl carbamate moiety. Key signals include:
  • Piperidine protons : δ 2.8–3.5 ppm (ring CH2_2) .
  • Hydroxymethyl group : δ 3.7–4.2 ppm (CH2_2OH) .
    • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 259.18) .
    • HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water mobile phase) .

Structure-Activity Relationship (SAR) Studies

Q: How does the hydroxymethyl substituent influence the compound’s biological activity compared to other analogs? A:

  • Methodology :
    • Lipophilicity : The hydroxymethyl group increases hydrophilicity compared to lipophilic groups like trifluoromethyl . This affects membrane permeability and target binding.
    • Hydrogen Bonding : The hydroxyl group may form H-bonds with biological targets (e.g., enzymes), enhancing affinity .
    • Experimental Design : Compare IC50_{50} values against analogs (e.g., tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate) in receptor-binding assays .
  • Advanced Consideration : Molecular dynamics simulations predict binding poses, guiding rational design .

Stability Under Acidic/Basic Conditions

Q: How stable is this compound under varying pH conditions, and what decomposition pathways are observed? A:

  • Methodology :
    • Acidic Conditions : Carbamates hydrolyze to amines and CO2_2 in strong acids (e.g., HCl). Monitor via TLC or HPLC .
    • Basic Conditions : Degradation occurs slowly in mild bases (pH 8–10) but accelerates with heat .
    • Stabilization : Lyophilization and storage at −20°C in amber vials prolong shelf life .
  • Advanced Consideration : Kinetic studies (Arrhenius plots) determine activation energy for hydrolysis, informing formulation strategies .

Biological Activity Assay Design

Q: What in vitro assays are suitable for evaluating this compound’s antimicrobial or anticancer potential? A:

  • Methodology :
    • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO) .
  • Advanced Consideration : Flow cytometry assesses apoptosis (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects .

Resolving Data Contradictions

Q: How can discrepancies in reported biological activities of structurally similar carbamates be reconciled? A:

  • Methodology :
    • Meta-Analysis : Compare datasets for common variables (e.g., assay type, cell line, compound purity) .
    • Structural Variants : Substituent effects (e.g., hydroxymethyl vs. bromobenzyl) may explain divergent activities .
    • Dose-Response Validation : Repeat assays with standardized protocols to isolate confounding factors .
  • Advanced Consideration : Machine learning models trained on SAR data predict activity cliffs and guide hypothesis testing .

Analytical Method Selection

Q: What criteria should guide the choice of analytical methods for characterizing this compound? A:

  • Methodology :
    • Sensitivity : MS detects trace impurities (<0.1%), while NMR provides structural details .
    • Throughput : HPLC-MS balances speed and accuracy for high-throughput screening .
    • Crystallinity : X-ray diffraction resolves stereochemistry but requires high-purity crystals .
  • Advanced Consideration : Pair liquid chromatography with charged aerosol detection (CAD) for quantifying non-UV-active impurities .

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